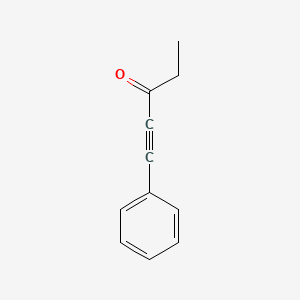

1-Phenylpent-1-yn-3-one

Description

Structure

3D Structure

Properties

CAS No. |

19307-74-5 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-phenylpent-1-yn-3-one |

InChI |

InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 |

InChI Key |

XAJIQJSLJKBJTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylpent 1 Yn 3 One and Analogues

Direct Synthetic Routes to 1-Phenylpent-1-yn-3-one

The direct synthesis of this compound can be achieved through several methods, including those that are catalyzed by a base or proceed without the need for a transition metal catalyst.

Base-Catalyzed Approaches

Base-catalyzed methods offer a straightforward route to certain ynone precursors. For instance, the alkynylation of ketones with arylacetylenes can be efficiently carried out using a base like potassium tert-butoxide (tert-BuOK) under solvent-free conditions. This approach is applicable to a range of aromatic and aliphatic ketones, providing good to excellent yields of tertiary propargylic alcohols, which can then be oxidized to the corresponding ynones.

Another example is the Favorskii reaction, where phenylacetylene (B144264) reacts with a ketone such as methyl ethyl ketone. This reaction, when conducted in the presence of cesium fluoride (B91410) (CsF) and an alkali in dimethyl sulfoxide (B87167) (DMSO), can yield 3-methyl-1-phenylpent-1-yn-3-ol, a direct precursor to this compound, with high efficiency.

Transition Metal-Free Synthesis Strategies

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, which can be costly and toxic. One such strategy for the synthesis of ynones involves the decarboxylative alkynylation of α-keto acids. nih.gov This reaction proceeds under mild conditions and demonstrates a notable tolerance for various functional groups. nih.gov The proposed mechanism for this transformation involves a radical process. nih.gov

Another innovative transition-metal-free approach is the tandem reaction of ynones with methyl salicylates to produce 3-acyl chromones. organic-chemistry.org This method is characterized by the use of readily available starting materials, a broad substrate scope, and high regioselectivity under mild conditions. organic-chemistry.org The reaction is believed to proceed through a Michael addition followed by an intramolecular cyclization. organic-chemistry.org Similarly, transition-metal-free cascade reactions of ynones with 2-methylbenzimidazoles have been developed to synthesize benzo rsc.orgrsc.orgimidazo[1,2-a]pyridines. rsc.org Furthermore, tandem reactions of ynones and quinoline (B57606) N-oxides provide a route to 3-(2-quinolyl) chromones without the need for transition metals or additives. rsc.org

Potassium alkynyltrifluoroborate salts have also emerged as valuable reagents in the metal-free synthesis of ynones from acyl chlorides. These salts are advantageous due to their stability, low toxicity, and good functional group tolerance. jove.com

Palladium-Catalyzed Synthesis and Transformations

Palladium catalysis has become an indispensable tool in organic synthesis, and it plays a crucial role in the preparation and subsequent transformation of ynones.

Sonogashira Coupling Approaches for Ynone Derivatives

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction has been extensively adapted for the synthesis of ynones.

A common approach involves the coupling of an acid chloride with a terminal alkyne. acs.orgnih.govmdpi.com For example, (het)aroyl chlorides can be coupled with (trimethylsilyl)acetylene using a palladium catalyst and a single equivalent of triethylamine (B128534) as a base to yield TMS-ynones. acs.org These TMS-ynones are versatile synthetic intermediates. acs.org The reaction conditions are typically mild, and in some cases, can be performed under copper-free conditions. nih.govrsc.org The efficiency of the Sonogashira coupling can be influenced by the choice of palladium catalyst, ligands, and reaction conditions such as temperature and the base used. nih.govnih.gov

Recent advancements have expanded the scope of the Sonogashira coupling for ynone synthesis to include carboxylic acids as the acyl source, which are readily available and improve the atom economy of the process. acs.org Additionally, a decarbonylative Sonogashira coupling has been developed, which allows for the synthesis of alkynones under very mild conditions from indoles, 7-aza-indoles, or pyrroles. nih.gov An electrochemical palladium-catalyzed oxidative Sonogashira carbonylation of arylhydrazines and alkynes has also been reported, offering a greener route to ynones by avoiding the use of hazardous oxidants. organic-chemistry.org

Table 1: Examples of Sonogashira Coupling for Ynone Synthesis

| Acyl Source | Alkyne | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| (Het)aroyl chlorides | (TMS)acetylene | (Ph₃P)₂PdCl₂/CuI | Triethylamine | THF | Good |

| Carboxylic acid chlorides | Terminal alkynes | Palladacycle/Pd(OAc)₂ | Triethylamine | Toluene | Good |

| N-acylsaccharins | Terminal alkynes | Palladium catalyst | - | - | Good to Excellent rsc.org |

| Carboxylic acids | Terminal alkynes | Pd(dppp)Cl₂/dppe/CuCl | NaHCO₃ | Cyclohexane | Good to High acs.org |

| Arylhydrazines | Alkynes | Pd(PPh₃)₂Cl₂ | - | - | High organic-chemistry.org |

Cross-Coupling Reactions for Ynone and Enynone Scaffolds

Palladium-catalyzed cross-coupling reactions are not only used for the synthesis of ynones but also for the construction of more complex enynone scaffolds. For instance, a general synthesis of cross-conjugated enynones has been developed through the Sonogashira coupling of triazine esters with terminal alkynes. mdpi.com This method provides access to a variety of enynones in good yields. mdpi.com

Furthermore, palladium catalysis can enable the cross-coupling of ynones themselves with other molecules. A notable example is the cross-coupling of ynones with aryl bromides, which proceeds via the activation of the C(O)-C(sp) bond to form diarylacetylenes. nih.gov This reaction is significant as it involves the cleavage of a relatively inert carbon-carbon bond. nih.gov

Palladium-Catalyzed Rearrangement Reactions Involving Ynone Precursors

Palladium catalysts can also mediate rearrangement reactions of ynone precursors to generate diverse molecular architectures. An example is the palladium-catalyzed carbene/alkyne metathesis of alkyne-tethered enynones. rsc.org In this reaction, the enynone serves as a carbene precursor, leading to the formation of fused polyheterocycles through a cascade process. rsc.org Another strategy involves a palladium-catalyzed tandem carbonylation reaction, specifically a Narasaka–Heck carbonylation, which allows for the construction of functionalized ynones from readily available starting materials. rsc.org This method is particularly useful for preparing dialkyl chain-substituted ynones under atmospheric pressure of carbon monoxide. rsc.org

Copper-Catalyzed Synthetic Pathways

Copper catalysis is a cornerstone in modern organic synthesis, valued for its cost-effectiveness and diverse reactivity. beilstein-journals.org In the context of synthesizing ynone analogues, copper-catalyzed reactions enable the construction of complex molecular architectures through unique reaction pathways, including the formation of allenes from propargylic precursors and dearomatization reactions.

Copper-Mediated Allene (B1206475) Synthesis from Propargylic Substrates

The conversion of propargylic substrates into allenes represents a powerful tool for organic synthesis. While classic methods often rely on stoichiometric amounts of copper cyanide, recent advancements have integrated visible light photocatalysis with copper catalysis to achieve highly selective syntheses of allenenitriles from propargylic oxalates. d-nb.info This dual catalytic system operates through a one-electron process, differing from traditional two-electron mechanisms. d-nb.info The reaction demonstrates broad functional group tolerance, accommodating esters, ketones (via in situ formation of an enol silyl (B83357) ether), halogens, and terminal alkynes, showcasing its utility in creating complex allene structures which are analogues of unsaturated ketones. d-nb.info

For instance, the reaction of propargylic oxalates can be conducted on a gram scale, highlighting its practical applicability. d-nb.info The method is effective for producing di-, tri-, and even tetra-substituted allenenitriles with high selectivity for the allene isomer over the alkyne. d-nb.info

Table 1: Copper-Catalyzed Allenenitrile Synthesis from Propargylic Oxalates d-nb.info

Selected examples from visible light-mediated copper-catalyzed cyanation of propargylic oxalates. The reactions were typically carried out with a copper catalyst and a photocatalyst under visible light irradiation.

| Substrate (Propargylic Oxalate) | Product (Allenenitrile) | Yield (%) | Allene/Alkyne Selectivity |

|---|---|---|---|

| 1q (with terminal alkyne) | 2q | 71% | >25:1 |

| 1y (gram-scale) | 2y | 62% | >25:1 |

| 1z (terminal secondary) | 2z | 64% | 25:1 |

| 1A (terminal secondary) | 2A | 61% | 14:1 |

Copper-Catalyzed Dearomatization Reactions

Catalytic asymmetric dearomatization has become a potent strategy for converting flat, aromatic molecules into complex, three-dimensional structures. nih.gov Copper(II) triflate, in conjunction with chiral ligands, has been successfully employed to catalyze the dearomative [3+2] cycloaddition of nitroheteroarenes with azomethine ylides. nih.gov This process allows for the synthesis of structurally diverse polyheterocyclic compounds containing spiro-fused ring systems with excellent diastereoselectivity and enantioselectivity. nih.gov

This methodology has been applied to various 3-nitroindoles and 2-nitrobenzofurans, demonstrating its wide substrate scope. nih.gov Furthermore, copper catalysis can facilitate a cascade radical addition and dearomative spirocyclization of biaryl ynones to produce difluoromethylated spiro[5.5]trienones. mdpi.com These reactions highlight the utility of copper in transforming simple aromatic and ynone precursors into complex, high-value molecules that are structural analogues of this compound. nih.govmdpi.com

Table 2: Copper-Catalyzed Asymmetric Dearomative [3+2] Cycloaddition nih.gov

Reaction of 3-nitroindoles with α-imino γ-lactone 2a using a Cu(OTf)2/chiral ligand system.

| 3-Nitroindole (N-Protecting Group) | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Ts (Tosyl) | 3a | 61% | 98% |

| Bs (Brosyl) | 3b | 45% | 85% |

| Ac (Acetyl) | 3c | 51% | 94% |

Other Metal-Catalyzed Syntheses

Beyond copper, other transition metals like zinc, iridium, and iron offer unique catalytic activities for the synthesis and transformation of alkynyl ketones. These metals enable distinct reaction pathways, from dehydrogenative couplings to asymmetric reductions and C-H functionalizations.

Zinc-Catalyzed Dehydrogenative Cross-Coupling

Zinc, an earth-abundant and low-toxicity metal, has emerged as a capable catalyst for cross-coupling reactions. springerprofessional.de A novel zinc-catalyzed dehydrogenative C(sp²)-H/C(sp)-H cross-coupling of aldehydes with terminal alkynes provides a direct and simple route to ynones. nih.gov This method avoids the need for pre-functionalized starting materials and operates under mild conditions. nih.govresearchgate.net The reaction shows good selectivity even with a 1:1 ratio of the aldehyde and alkyne, and is compatible with a wide variety of functional groups on both coupling partners. nih.govresearchgate.net

Table 3: Zinc-Catalyzed Dehydrogenative Synthesis of Ynones nih.gov

Selected examples of the coupling of various aldehydes and terminal alkynes catalyzed by a zinc salt.

| Aldehyde | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Phenylacetylene | 1,3-Diphenylprop-2-yn-1-one | 85% |

| 4-Methoxybenzaldehyde | Phenylacetylene | 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | 81% |

| 4-Chlorobenzaldehyde | Phenylacetylene | 1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one | 83% |

| Benzaldehyde | 1-Octyne | 1-Phenylnon-2-yn-1-one | 75% |

| Cyclohexanecarbaldehyde | Phenylacetylene | 1-Cyclohexyl-3-phenylprop-2-yn-1-one | 72% |

Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones

Optically active propargylic alcohols are crucial building blocks in organic synthesis. acs.org A highly efficient method for their preparation involves the iridium-catalyzed asymmetric transfer hydrogenation of alkynyl ketones. acs.orgacs.org Using a chiral spiro iridium catalyst, various alkynyl ketones, including analogues of this compound, can be reduced to the corresponding chiral propargylic alcohols with high yields and excellent enantioselectivity (up to 98% ee). acs.orgresearchgate.netnih.gov This process is notable for its use of sodium formate (B1220265) and ethanol (B145695) as a green and sustainable hydrogen source, operating under base-free conditions. acs.orgorganic-chemistry.org The mild conditions are particularly advantageous as many alkynyl ketones are sensitive to basic environments often used in other hydrogenation methods. acs.org

Table 4: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones acs.orgacs.org

Reduction of various alkynyl ketones to chiral propargylic alcohols using chiral iridium catalyst (S)-1b with sodium formate and ethanol.

| Alkynyl Ketone Substrate | Yield (%) | ee (%) |

|---|---|---|

| 1,3-Diphenylprop-2-yn-1-one | 96% | 98% |

| 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | 95% | 98% |

| 1-(4-Bromophenyl)-3-phenylprop-2-yn-1-one | 98% | 97% |

| 1-Phenylhex-2-yn-1-one | 95% | 96% |

| 1-(Thiophen-2-yl)-3-phenylprop-2-yn-1-one | 92% | 97% |

Iron-Catalyzed Transformations

Iron, the most abundant element on Earth by mass, is an attractive catalyst due to its low cost, low toxicity, and versatile redox chemistry. mdpi-res.com Iron catalysis has been successfully applied in a range of transformations, including C-H bond functionalization and ring-opening reactions. cuny.edursc.org

One notable application is the iron-catalyzed reductive ring-opening of 3,5-disubstituted isoxazoles. cuny.edu This method provides access to β-enaminones and, after hydrolysis, 1,3-diketones. The synthesis of 4-methyl-1-phenylpent-1-yn-3-one, a close analogue of the target compound, has been reported as a starting material for preparing such isoxazoles, demonstrating the role of ynones as precursors in iron-catalyzed synthetic sequences. cuny.edu Additionally, iron catalysts have been employed for the propargylic C-H functionalization of alkynes to produce 1,3-enynes, showcasing another route to create conjugated systems related to this compound. nih.gov Iron can also catalyze Heck-type alkylations of dienes, further expanding its synthetic utility. researchgate.net

Gold-Catalyzed Cycloisomerization and Transformations

Gold catalysts, valued for their π-acidity, are effective in activating carbon-carbon multiple bonds for various organic transformations. nottingham.ac.uk Their application in the cycloisomerization and transformation of ynones, including this compound and related structures, has led to the development of efficient synthetic routes for complex molecules. nottingham.ac.ukacs.org

Gold-catalyzed reactions often proceed under mild conditions and exhibit high chemoselectivity. nottingham.ac.uk In the context of ynones, gold catalysts facilitate intramolecular reactions by activating the alkyne moiety towards nucleophilic attack. acs.org For instance, the gold(I)-catalyzed cycloisomerization of indole-tethered ynediones leads to the formation of 3(2H)-furanone-incorporated unsymmetrical bis(indolyl)methanes. bohrium.com This domino reaction involves an intramolecular carbonyl-alkyne cyclization followed by an indole (B1671886) addition. bohrium.com

Furthermore, gold catalysis can induce a 1,3-transposition of the carbonyl group in ynones, a thermodynamically controlled process. nih.govnih.gov The regioselectivity of this transformation is influenced by stereoelectronic and electronic factors. nih.govnih.gov For example, skipped diynones can be isomerized into their conjugated counterparts, which are valuable precursors for various heterocycles. nih.gov The choice of catalyst and ligands can also direct the reaction towards different products. For instance, the cycloisomerization of 1,6-diyne esters can yield either 1H-cyclopenta[b]naphthalene or a cyclopentenyl diketone depending on whether an IPrAu(PhCN)SbF6 or a PicAuCl2 catalyst is used. mdpi.com

The versatility of gold catalysis is further demonstrated in the transformation of dienynes, where cyclopropyl (B3062369) gold carbene intermediates can undergo intramolecular reactions to form complex pentacyclic structures. acs.org Similarly, gold-catalyzed reactions of 1,6-enynes can lead to the formation of dienes through skeletal rearrangement via cyclopropylcarbenes. acs.org

Table 1: Gold-Catalyzed Transformations of Ynone Analogues

| Starting Material | Catalyst | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Indole-tethered ynediones | Au(I) catalyst | 3(2H)-furanone-incorporated unsymmetrical bis(indolyl)methanes | Not specified | bohrium.com |

| Skipped diynones | Gold catalyst | Conjugated diynones | Not specified | nih.gov |

| 1,6-Diyne esters | IPrAu(PhCN)SbF6 | 1H-cyclopenta[b]naphthalene | Not specified | mdpi.com |

| 1,6-Diyne esters | PicAuCl2 | Cyclopentenyl diketone | Not specified | mdpi.com |

| Dienynes | Gold catalyst | Pentacyclic derivatives | Not specified | acs.org |

| 1,6-Enynes | Gold catalyst | Dienes | Not specified | acs.org |

| Ynone (general) | Pt catalyst | Transposed ynone and hydrochlorinated products | Low | nih.gov |

Organocatalytic and Metal-Free Synthetic Strategies

Organocatalysis and metal-free approaches provide sustainable alternatives to metal-catalyzed reactions, often utilizing small organic molecules to promote chemical transformations.

Phosphine-Catalyzed Alkyne Transformations

Phosphine (B1218219) catalysis has emerged as a powerful tool for carbon-carbon bond formation under mild conditions. murraystate.edu Nucleophilic phosphines can add to electron-deficient alkynes, such as ynones, to generate zwitterionic intermediates that undergo a variety of transformations. rsc.org

One notable application is the phosphine-mediated partial reduction of ynones to (E)- or (Z)-enones. murraystate.edursc.org The stereochemical outcome can be controlled by tuning the reaction conditions and the phosphine catalyst. murraystate.edursc.org For instance, the use of specific phosphines can stereoselectively produce (Z)-enones. murraystate.edu The proposed mechanism involves the nucleophilic addition of the phosphine to the alkyne, followed by protonation and subsequent attack of hydroxide (B78521) on the phosphonium (B103445) intermediate. rsc.org

Phosphine catalysts also facilitate various annulation reactions. For example, the [3+2] annulation of ynones with barbiturate-derived alkenes, assisted by a weak acid, yields functionalized spirobarbiturate-cyclopentanones. rsc.orgresearchgate.net Interestingly, switching the additive from a weak acid to an inorganic base can divert the reaction pathway to a [4+2] annulation, producing pyrano[2,3-d]pyrimidine-2,4(3H)-dione derivatives. rsc.org Asymmetric versions of these reactions have been explored using chiral phosphine catalysts, achieving moderate enantioselectivity. rsc.org

Other phosphine-catalyzed reactions of ynones include [3+3] domino cycloadditions with azomethine imines to form hydropyridazine derivatives and intermolecular cyclizations with 2-sulfonamidobenzaldehydes to construct benzo[b]azepin-3-ones. acs.orgnih.gov

Table 2: Phosphine-Catalyzed Reactions of Ynones | Ynone Substrate | Reagent(s) | Catalyst | Product | Yield | Reference | | --- | --- | --- | --- | --- | | General ynones | Water | Phosphine (stoichiometric) | (E)- or (Z)-Enones | Good to high | murraystate.edursc.org | | Ynones | Barbiturate-derived alkenes, weak acid | Phosphine | Spirobarbiturate-cyclopentanones | Moderate to excellent | rsc.orgresearchgate.net | | Ynones | Barbiturate-derived alkenes, inorganic base | Phosphine | Pyrano[2,3-d]pyrimidine-2,4(3H)-diones | Not specified | rsc.org | | Ynones | Azomethine imines | Phosphine | Hydropyridazine derivatives | Good to excellent | acs.org | | Ynones | 2-Sulfonamidobenzaldehydes | Ethyldiphenylphosphine | (E)-Benzo[b]azapin-3-ones | Good to excellent | nih.gov |

Proline-Catalyzed Asymmetric Syntheses Utilizing Ynone-Related Intermediates

Proline, a simple amino acid, has proven to be a remarkably effective organocatalyst for a wide range of asymmetric transformations. clockss.orglongdom.org Its catalytic activity stems from its ability to form nucleophilic enamine or electrophilic iminium ion intermediates. clockss.orglongdom.org

In the context of ynone chemistry, proline and its derivatives catalyze asymmetric aldol (B89426) reactions. scielo.brnih.gov The first direct intermolecular proline-catalyzed aldol reaction was reported in 2000. nih.gov The accepted mechanism involves the formation of an enamine intermediate from the ketone and proline, which then attacks the aldehyde electrophile. The carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde via hydrogen bonding in a six-membered transition state. clockss.org

While simple methyl ynones can be challenging substrates in some proline-catalyzed reactions due to side reactions, modifications to the catalyst and reaction conditions have enabled their use. scielo.br For instance, proline-derived sulfonamides have been used to catalyze the aldol reaction of protected ynones. scielo.br Chiral tertiary amine thioureas have also been employed to catalyze the direct aldol reaction of unmodified methyl ynones with isatins and α-keto esters in aqueous media, affording β-hydroxyynones with a quaternary carbon center in moderate to good yields and enantioselectivites. scielo.br

The Hajos-Parrish-Eder-Sauer-Wiechert reaction, an early example of an enantioselective proline-catalyzed intramolecular aldol cyclization, laid the groundwork for the field of organocatalysis. wikipedia.orgwikipedia.org This reaction and its intermolecular variants have been widely applied in the synthesis of complex molecules. nih.govwikipedia.org

Table 3: Proline and Proline-Derivative Catalyzed Asymmetric Reactions

| Ketone/Ynone Substrate | Electrophile | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Acetone | p-Nitrobenzaldehyde | L-Proline | Aldol adduct | 68% | 76% | clockss.org |

| Triketone (intramolecular) | - | (S)-(-)-Proline | Chiral ketol | Not specified | 93% | wikipedia.org |

| Methyl ynones | Isatins, α-keto esters | Chiral tertiary amine thiourea | β-Hydroxyynones with quaternary center | Moderate to good | Moderate to good | scielo.br |

| MOM-protected ynones | Aldehyde | Proline-derived sulfonamide | Aldol product | Good | Good | scielo.br |

Reaction Pathways and Mechanistic Transformations of 1 Phenylpent 1 Yn 3 One

Carbonyl Group Reactivity

The carbonyl group in 1-phenylpent-1-yn-3-one is a key site for electrophilicity. The polarization of the carbon-oxygen double bond renders the carbonyl carbon susceptible to attack by a wide range of nucleophiles.

Nucleophilic Additions to the Ketone Moiety

The carbonyl carbon of this compound is an electrophilic center that readily undergoes nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. libretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. libretexts.org

Strong nucleophiles, such as those found in Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the carbonyl group. This type of reaction is typically irreversible and, after an acidic workup, results in the formation of a tertiary alcohol. The reaction with cyanide ion is another example, leading to the formation of a cyanohydrin. masterorganicchemistry.com

The general mechanism for nucleophilic addition to the ketone moiety is detailed below:

Nucleophilic Attack: The nucleophile forms a covalent bond with the electrophilic carbonyl carbon.

Intermediate Formation: This attack results in a tetrahedral alkoxide intermediate.

Protonation: Subsequent protonation of the alkoxide intermediate (typically by adding a weak acid in a workup step) yields the final alcohol product.

| Nucleophile Type | Example Reagent | Intermediate | Final Product |

|---|---|---|---|

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Tetrahedral Alkoxide | Tertiary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Tetrahedral Alkoxide | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Tetrahedral Cyanohydrin Alkoxide | Cyanohydrin |

Condensation Reactions

Condensation reactions involving this compound can occur at the α-carbon (the carbon atom adjacent to the carbonyl group). Under basic conditions, a proton can be abstracted from this position to form an enolate. This enolate is a potent nucleophile and can participate in various condensation reactions, such as the Aldol (B89426) condensation or Claisen-Schmidt condensation, with aldehydes or other ketones. youtube.com These reactions are fundamental in carbon-carbon bond formation and can lead to the synthesis of more complex molecular architectures.

Furthermore, condensation reactions with bifunctional reagents can serve as a pathway to various heterocyclic compounds. For instance, the reaction of ynones with hydrazines can lead to the formation of pyrazoles. researchgate.net Similarly, reactions with other nitrogen-containing nucleophiles can be employed in the synthesis of heterocycles like pyrimidines and quinolines. nih.gov

Alkyne Group Reactivity

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to electrophilic attack and other addition reactions.

Hydration and Hydrolysis Mechanisms

The hydration of the alkyne moiety in this compound involves the addition of water across the triple bond. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, often in the presence of a mercuric salt (like mercuric sulfate) to enhance the reaction rate. jove.comjove.comlibretexts.org

The mechanism for the acid-catalyzed hydration of an internal alkyne like this compound proceeds as follows:

Electrophilic Attack: The alkyne's π-bond attacks a proton (H⁺) from the acid catalyst, forming a vinyl carbocation intermediate. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the vinyl carbocation. chemistrysteps.com

Deprotonation: A subsequent deprotonation step yields an enol, a molecule containing a hydroxyl group attached to a carbon-carbon double bond. chemistrysteps.com

Keto-Enol Tautomerization: The enol intermediate is generally unstable and rapidly tautomerizes to the more stable keto form. jove.comjove.com This tautomerization is an equilibrium process, but it heavily favors the ketone. jove.com

For an unsymmetrical internal alkyne, the addition of water is non-regioselective and can result in a mixture of two isomeric ketone products, as the initial protonation can occur at either of the sp-hybridized carbons. jove.comchemistrysteps.com

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Protonation of the alkyne triple bond. | Vinyl Carbocation |

| 2 | Nucleophilic attack by a water molecule. | Protonated Enol |

| 3 | Deprotonation to form the enol. | Enol |

| 4 | Tautomerization of the enol. | Ketone |

Alkylation and Arylation Reactions

The functionalization of the alkyne in this compound through alkylation or arylation reactions represents a powerful tool for molecular elaboration. While direct alkylation or arylation of the alkyne carbons can be challenging, several catalytic methods can achieve this transformation.

One potential strategy for arylation involves palladium-catalyzed cross-coupling reactions. For instance, a three-component carboamination of alkynes has been reported, which, after hydrolysis, can lead to α-aryl ketones. escholarship.org This suggests that under appropriate catalytic conditions, an aryl group could be added across the triple bond of this compound.

Enone Moiety Reactivity in Cross-Conjugated Systems

The conjugated system in this compound, consisting of the phenyl group, the alkyne, and the ketone, facilitates conjugate addition reactions, also known as Michael additions. nih.govwikipedia.org In this type of reaction, a nucleophile adds to the β-carbon of the alkyne (the carbon atom bearing the phenyl group), rather than directly at the carbonyl carbon. This is a 1,4-addition across the conjugated system.

The driving force for this regioselectivity is the ability of the conjugated system to delocalize the resulting negative charge onto the electronegative oxygen atom, forming a stable enolate intermediate. masterorganicchemistry.com Softer nucleophiles, such as enolates, amines, and thiols, tend to favor 1,4-addition, whereas harder nucleophiles (like organolithium reagents) often favor 1,2-addition at the carbonyl carbon. youtube.com

The general mechanism for a Michael addition to this compound is:

Nucleophilic Attack at β-Carbon: The nucleophile adds to the β-carbon of the alkyne.

Enolate Formation: The π-electrons are pushed through the conjugated system, forming an enolate intermediate.

Protonation: The enolate is then protonated, typically at the α-carbon, to yield the final 1,4-adduct. masterorganicchemistry.com

This reactivity is characteristic of cross-conjugated enynones and is exploited in the synthesis of various complex molecules and heterocyclic systems. acs.orgosi.lv For example, the reaction of conjugated enynones with carbon nucleophiles like 3-oxo-3-phenylpropanenitrile proceeds via a regioselective Michael addition. semanticscholar.org

Michael Addition Reactions

The conjugated system in enynones, which are structurally related to this compound, makes them excellent substrates for Michael addition reactions. In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system. For linear conjugated enynones such as 1,5-diarylpent-2-en-4-yn-1-ones, the reaction with soft nucleophiles like 3-oxo-3-phenylpropanenitrile occurs regioselectively at the double bond. nih.govresearchgate.net This transformation, typically catalyzed by a base like sodium methoxide, proceeds via the formation of a stabilized enolate intermediate. researchgate.net The resulting polyfunctional δ-diketones are valuable precursors for the synthesis of other complex molecules and heterocycles. nih.govresearchgate.net

The general mechanism involves the deprotonation of the nucleophile (CH-acid) by the base, followed by the attack of the resulting carbanion on the electrophilic β-carbon of the enynone system. researchgate.net This initial adduct is then protonated by the solvent to yield the final product. researchgate.net This reactivity highlights the potential of this compound to act as a Michael acceptor, allowing for the formation of new carbon-carbon bonds.

Table 1: Michael Addition Reactions with Enynone Substrates

| Enynone Substrate (Analogue) | Nucleophile | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1,5-Diarylpent-2-en-4-yn-1-one | 3-Oxo-3-phenylpropanenitrile | Sodium Methoxide (MeONa) | Polyfunctional δ-Diketone | nih.govresearchgate.net |

| 1,5-Diarylpent-2-en-4-yn-1-one | Malononitrile | Lithium Diisopropylamide (LDA) | Michael Adduct / Cyclohexane Derivative | nih.gov |

| Alkylidene Oxindole | Cyclopentane-1,2-dione | Squaramide Organocatalyst | Michael Adduct | beilstein-journals.org |

Cycloaddition Reactions (e.g., Diels-Alder with Enynones)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity in a Diels-Alder reaction is significantly enhanced when the dienophile possesses electron-withdrawing groups. organic-chemistry.orgyoutube.com The ketone group in this compound acts as such an electron-withdrawing group, activating the adjacent alkyne moiety, making it an effective dienophile for reactions with electron-rich dienes. organic-chemistry.org

The reaction proceeds in a concerted fashion, where the formation of two new sigma bonds and one new pi bond occurs in a single step through a cyclic transition state. wikipedia.org This process allows for the creation of complex cyclic architectures with a high degree of stereochemical control. wikipedia.org Besides the [4+2] cycloaddition, the activated alkyne in this compound can also participate in other cycloadditions, such as [3+2] dipolar cycloadditions with species like nitrile oxides or azomethine ylides, to form five-membered heterocyclic rings.

Table 2: Potential Cycloaddition Reactions Involving Ynones as Dienophiles

| Reaction Type | Reactant 1 (Diene/Dipole) | Reactant 2 (Dienophile) | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Cyclopentadiene (Electron-rich diene) | This compound | Bicyclic Cyclohexene Derivative | sigmaaldrich.com |

| [4+2] Diels-Alder | 1,3-Butadiene | This compound | Substituted Cyclohexadiene | youtube.com |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | α,β-Ynones | Pyrrole or Dihydropyrrole Derivatives | rsc.orgecust.edu.cn |

| [3+2] Dipolar Cycloaddition | Nitrile Oxide | Alkynes | Isoxazole (B147169) Derivatives | nih.govnih.gov |

Heteroatom-Incorporating Transformations

Cyclocondensation with Hydrazines to Form Pyrazolines and Pyrazoles

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines is a classical and highly effective method for synthesizing pyrazole (B372694) rings. nih.govbeilstein-journals.org Ketoalkynes like this compound serve as valuable three-carbon building blocks for this transformation. beilstein-journals.org The cyclocondensation with hydrazine (B178648) or substituted hydrazines proceeds directly to the aromatic pyrazole without the need for a subsequent oxidation step. nih.govbeilstein-journals.org

Studies on the closely related 1,5-diphenylpent-1-en-4-yn-3-one have shown that its reaction with arylhydrazines leads consistently to the formation of 4,5-dihydro-1H-pyrazoles (pyrazolines). nih.gov The reaction pathway and regioselectivity are influenced by the substituents on both the enynone and the hydrazine. nih.gov The mechanism typically involves an initial nucleophilic attack by the hydrazine on either the carbonyl carbon or the β-alkynyl carbon, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product.

Table 3: Cyclocondensation of Unsaturated Ketones with Hydrazines

| Ketone Substrate | Hydrazine Reagent | Product | Reference |

|---|---|---|---|

| 1,5-Diphenylpent-1-en-4-yn-3-one | Arylhydrazines | 4,5-Dihydro-1H-pyrazoles (Pyrazolines) | nih.gov |

| Cross-conjugated Enynones | 2-Hydrazinylpyridine | Pyrazoles | nih.gov |

| β-Thioalkyl-α,β-unsaturated ketones | Hydrazine Hydrate / Phenylhydrazine | Multisubstituted Pyrazoles | fao.org |

| Chalcones | Hydrazine Hydrate / Phenylhydrazine | Pyrazolines | researchgate.net |

Conversion to Isoxazole Derivatives

Isoxazoles represent another important class of five-membered aromatic heterocycles that can be synthesized from this compound. The most common route for this transformation is the reaction with hydroxylamine (B1172632) hydrochloride. youtube.commisuratau.edu.ly This reaction is analogous to the Knorr pyrazole synthesis, where hydroxylamine acts as the dinucleophile instead of hydrazine. rsc.org

The reaction mechanism involves the initial formation of an oxime intermediate by the condensation of the hydroxylamine with the ketone carbonyl group. misuratau.edu.ly This is followed by an intramolecular cyclization where the oxygen atom of the oxime attacks the activated alkyne. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring. The regioselectivity of the cyclization can be influenced by reaction conditions such as pH. nih.gov An alternative pathway involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ, with the alkyne portion of the molecule. nih.govnih.gov

Table 4: Synthesis of Isoxazoles from 1,3-Dicarbonyl Equivalents

| Substrate | Reagent | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydroxylamine (NH₂OH) | Oxime | 3,5-Disubstituted Isoxazole | youtube.commisuratau.edu.ly |

| β-Enamino Diketone | Hydroxylamine Hydrochloride | Oxime | Regioisomeric Isoxazoles | rsc.org |

| Terminal Alkyne | Hydroxylamine / I₂ | Iodinated Aldehyde/Ketone | 3,5-Disubstituted Isoxazole | nih.gov |

Synthesis of Thiophene (B33073) Derivatives from Ketoalkynes

Ketoalkynes are versatile precursors for the synthesis of thiophene derivatives. The construction of the thiophene ring requires the incorporation of a sulfur atom, which can be achieved using various sulfurizing reagents. nih.gov Classical methods like the Paal-Knorr thiophene synthesis involve the reaction of 1,4-dicarbonyl compounds with reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. pharmaguideline.comderpharmachemica.com While this compound is not a 1,4-dicarbonyl compound, it can be a precursor to one through reactions such as hydration of the alkyne.

More direct and modern approaches utilize the heterocyclization of functionalized alkynes. nih.gov For instance, alkynols can undergo sulfur cyclization with elemental sulfur. organic-chemistry.org The Gewald reaction is another powerful method for synthesizing 2-aminothiophenes, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur. rroij.com These methodologies underscore the potential to convert this compound into various substituted thiophenes by selecting the appropriate sulfur source and reaction conditions.

Table 5: Reagents for the Synthesis of Thiophenes from Alkyne/Ketone Precursors

| Precursor Type | Sulfurizing Reagent | Reaction Name/Type | Reference |

|---|---|---|---|

| 1,4-Dicarbonyl Compound | Phosphorus Pentasulfide (P₄S₁₀) | Paal-Knorr Thiophene Synthesis | pharmaguideline.comderpharmachemica.com |

| 1,4-Dicarbonyl Compound | Lawesson's Reagent | Paal-Knorr Thiophene Synthesis | derpharmachemica.com |

| Alkynols | Elemental Sulfur (S₈) | Sulfur Cyclization | organic-chemistry.org |

| Ketone + Activated Nitrile | Elemental Sulfur (S₈) | Gewald Reaction | rroij.com |

Formation of Dihydroquinazolinones and Aminooxindoles

The synthesis of more complex heterocyclic structures like dihydroquinazolinones and aminooxindoles from this compound typically involves multi-step or multicomponent reactions where the ynone serves as a key building block.

The formation of 2,3-dihydroquinazolin-4(1H)-ones generally requires the reaction of an anthranilamide (2-aminobenzamide) derivative with a carbonyl compound or an equivalent electrophile. organic-chemistry.orgrsc.org A plausible route from this compound would involve a cascade reaction, such as a Michael addition of anthranilamide to the ynone, followed by intramolecular cyclization and condensation to form the dihydroquinazolinone ring.

The synthesis of spiro-aminooxindoles from ynones has been demonstrated through elegant cycloaddition strategies. rsc.org One notable example is the organocatalytic asymmetric 1,3-dipolar [3+2] cycloaddition reaction. rsc.org In this process, an azomethine ylide, generated in situ from a 3-aminooxindole and an aldehyde, reacts with an α,β-ynone like this compound. rsc.org This reaction constructs the highly functionalized spiro[dihydropyrrole-2,3′-oxindole] skeleton with excellent control over stereochemistry. rsc.org Additionally, indole-tethered ynones are known to undergo dearomative spirocyclization under various conditions to yield spirocyclic indolenines. whiterose.ac.uk

Table 6: Synthetic Approaches to Dihydroquinazolinones and Aminooxindoles

| Target Heterocycle | Precursors | Key Transformation | Reference |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one | Anthranilamide + Aldehyde/Ketone | Condensation/Cyclization | organic-chemistry.orgdiva-portal.orgresearchgate.net |

| Spiro[dihydropyrrole-2,3′-oxindole] | 3-Aminooxindole + Aldehyde + α,β-Ynone | 1,3-Dipolar [3+2] Cycloaddition | rsc.org |

| Spiro[pyrrolidin-3,2'-oxindole] | 3-Aminooxindole + 2-Enoylpyridine | Michael/Cyclization Cascade | nih.gov |

| Spiroindolenine | Indole-tethered Ynone | Dearomative Spirocyclization | whiterose.ac.uk |

Rearrangement and Isomerization Processes of this compound

The structural framework of this compound, featuring a conjugated ynone system, allows for a variety of rearrangement and isomerization reactions. These transformations are pivotal in organic synthesis for accessing diverse molecular architectures.

Propargylic Rearrangements

Propargylic rearrangements are a class of organic reactions that involve the migration of a group in a propargylic system. A prominent example is the Meyer-Schuster rearrangement, which converts propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgnih.govnih.gov While this compound itself does not undergo a direct Meyer-Schuster rearrangement, its corresponding tertiary alcohol, 1-phenylpent-1-yn-3-ol, which can be formed by the reduction of the ketone, is a suitable substrate.

The acid-catalyzed Meyer-Schuster rearrangement of a tertiary propargylic alcohol proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group to form an allene (B1206475) intermediate. Tautomerization of the allene then yields the final α,β-unsaturated ketone. wikipedia.org The use of transition metal and Lewis acid catalysts can facilitate this rearrangement under milder conditions. wikipedia.org

A hypothetical reaction pathway starting from this compound would first involve the reduction of the carbonyl group to afford the corresponding propargylic alcohol. This alcohol can then undergo a catalyzed rearrangement to yield an α,β-unsaturated ketone.

| Reactant | Catalyst | Product | Reference |

| Propargylic Alcohols | Strong Acids (e.g., H₂SO₄) | α,β-Unsaturated Ketones/Aldehydes | wikipedia.org |

| Propargylic Alcohols | Transition Metal Catalysts (e.g., Ru-, Ag-based) | α,β-Unsaturated Ketones/Aldehydes | wikipedia.org |

| Propargylic Alcohols | Lewis Acid Catalysts (e.g., InCl₃) | α,β-Unsaturated Ketones/Aldehydes | wikipedia.org |

Allene Formation via SN2' Substitution

Allenes are compounds containing two cumulative double bonds and are valuable intermediates in organic synthesis. The formation of allenes from propargylic precursors can often be achieved through an SN2' substitution reaction. This pathway involves the nucleophilic attack at the γ-carbon of the propargylic system, with the concomitant departure of a leaving group from the α-carbon and a rearrangement of the π-system.

For this compound, direct SN2' substitution is not feasible due to the presence of the carbonyl group. However, transformation of the ketone into a suitable derivative, such as a propargylic alcohol followed by conversion to a halide or sulfonate, would generate a substrate capable of undergoing SN2' substitution. For instance, reduction of this compound to 1-phenylpent-1-yn-3-ol, followed by treatment with a halogenating agent, would yield a propargylic halide. This halide could then react with a nucleophile in an SN2' fashion to produce a substituted allene.

Coupling-Isomerization Reactions

The carbon-carbon triple bond in this compound can participate in various transition metal-catalyzed coupling reactions, such as the Sonogashira coupling. wikipedia.orglibretexts.orgorganic-chemistry.org While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, modifications of this reaction can be applied to internal alkynes. In some instances, the initial coupling product can undergo subsequent isomerization under the reaction conditions or upon further treatment.

For example, a palladium-catalyzed cross-coupling reaction of a derivative of this compound could potentially be followed by an isomerization to form a conjugated diene system. The specific outcome of such a reaction would be highly dependent on the catalyst system, reaction conditions, and the nature of the coupling partner.

Reductive and Oxidative Transformations of the Ynone Framework

The ynone functionality in this compound is susceptible to both reduction and oxidation, providing pathways to a range of valuable products, including alkenes, alcohols, and cleaved carbonyl compounds.

Stereoselective Reductions to Alkenes and Alcohols

The stereoselective reduction of the alkyne and ketone functionalities within this compound is a powerful tool for generating stereochemically defined molecules.

Reduction to Alkenes: The triple bond of this compound can be selectively reduced to a double bond. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically results in the syn-addition of hydrogen, leading to the formation of the (Z)-alkene. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, generally afford the (E)-alkene via an anti-addition mechanism.

Reduction to Alcohols: The carbonyl group of this compound can be reduced to a secondary alcohol. For the creation of a chiral center at this position, asymmetric reduction methods are employed. A notable example is the Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts with chiral ligands to achieve high enantioselectivity in the reduction of ketones to chiral alcohols. rsc.orgmdpi.comresearchgate.net The application of such catalysts to this compound would be expected to produce the corresponding chiral propargylic alcohol with high enantiomeric excess.

| Substrate | Reagent/Catalyst | Product | Stereochemistry |

| This compound | H₂, Lindlar's Catalyst | (Z)-1-Phenylpent-1-en-3-one | cis-alkene |

| This compound | Na, NH₃(l) | (E)-1-Phenylpent-1-en-3-one | trans-alkene |

| This compound | Noyori Ru-BINAP catalyst, H₂ | (R)- or (S)-1-Phenylpent-1-yn-3-ol | Chiral alcohol |

Oxidative Cleavage and Functionalization Reactions

The carbon-carbon triple bond of this compound is susceptible to oxidative cleavage by strong oxidizing agents.

Ozonolysis: Treatment of this compound with ozone, followed by an appropriate workup, leads to the cleavage of the alkyne bond. Oxidative workup (e.g., with hydrogen peroxide) would yield benzoic acid and 2-oxobutanoic acid. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would also result in cleavage, though the exact products would depend on the stability of the initially formed intermediates.

Permanganate (B83412) Oxidation: Reaction with hot, basic potassium permanganate (KMnO₄) followed by acidification also results in the oxidative cleavage of the alkyne, yielding carboxylic acids. chemistrysteps.com For this compound, this would be expected to produce benzoic acid and propanoic acid, with the loss of the carbonyl carbon as carbon dioxide.

Beyond cleavage, other oxidative functionalization reactions are possible. For instance, epoxidation of the alkyne could be achieved using a suitable peroxy acid, which would lead to an unstable but potentially trappable oxirene (B85696) intermediate or its rearrangement products.

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 1-Phenylpent-1-yn-3-one are primarily centered on its synthesis and its subsequent reactions, particularly nucleophilic additions to the activated alkyne.

One of the most common methods for the synthesis of ynones is the Sonogashira coupling. mdpi.com In the context of this compound, this would typically involve the coupling of an acyl halide (such as propionyl chloride) with a terminal alkyne (phenylacetylene) or the coupling of an aryl halide with an alkynone. The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orggold-chemistry.org

Another key aspect of the mechanistic understanding of this compound relates to its reactivity as a Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon triple bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. acs.org This conjugate addition is a fundamental reaction of α,β-unsaturated carbonyl compounds. acs.org

The mechanism for the Michael-type addition to this compound with a generic nucleophile (Nu⁻) can be depicted as follows:

Nucleophilic Attack: The nucleophile attacks the β-carbon of the alkyne.

Intermediate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by a solvent or a mild acid, to yield the final adduct.

Due to the linear geometry of the alkyne, the stereochemical outcomes of these additions are of significant interest. The addition of a nucleophile can lead to either the E or Z isomer of the resulting α,β-unsaturated ketone.

Analysis of Catalytic Cycles (e.g., Pd-catalyzed Sonogashira)

The synthesis of this compound via a Sonogashira coupling provides an excellent case study for the analysis of catalytic cycles. The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt. wikipedia.orglibretexts.org

The Palladium Cycle: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide (e.g., iodobenzene (B50100) if the coupling partner is pent-1-yn-3-one). This step is often the rate-determining step of the cycle. wikipedia.org

Transmetalation: The resulting Pd(II) complex reacts with a copper acetylide (formed in the copper cycle) in a transmetalation step. This transfers the alkynyl group to the palladium center.

Reductive Elimination: The newly formed palladium complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. acs.org

The Copper Cycle: wikipedia.org

π-Complex Formation: The copper(I) salt reacts with the terminal alkyne (e.g., phenylacetylene) to form a copper-alkyne π-complex.

Deprotonation: In the presence of a base (commonly an amine), the terminal alkyne is deprotonated to form a copper acetylide.

Acetylide Transfer: This copper acetylide then participates in the transmetalation step of the palladium cycle.

| Step in Catalytic Cycle | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition (Pd) | Addition of aryl/vinyl halide to Pd(0) | Pd(II)-aryl/vinyl complex |

| π-Complex Formation (Cu) | Interaction of Cu(I) with the alkyne | Copper-alkyne π-complex |

| Deprotonation (Cu) | Base-mediated formation of copper acetylide | Copper acetylide |

| Transmetalation | Transfer of alkynyl group from Cu to Pd | Pd(II)-alkynyl complex |

| Reductive Elimination (Pd) | Formation of the C-C bond and regeneration of Pd(0) | This compound |

Transition State Analysis

While specific transition state analyses for reactions involving this compound are not extensively reported in the literature, computational studies on analogous Michael additions to activated alkynes and α,β-unsaturated ketones provide valuable insights. nih.govacs.org

In the context of a nucleophilic conjugate addition to this compound, the transition state for the rate-determining step (the nucleophilic attack on the β-carbon) would involve the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-carbon π-bond of the alkyne. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction.

Computational studies on similar systems suggest that the activation energy for such additions is influenced by several factors:

The nature of the nucleophile: Softer, more polarizable nucleophiles generally exhibit lower activation barriers for conjugate addition. acs.org

The electronic properties of the ynone: Electron-withdrawing substituents on the phenyl group would be expected to lower the energy of the transition state by further polarizing the alkyne.

Solvent effects: Polar solvents can stabilize the charge separation in the transition state, thereby lowering the activation energy.

For a Michael addition, the transition state can be modeled computationally to understand the bond-forming and bond-breaking processes at a molecular level. These calculations can help rationalize observed stereoselectivities and reactivity trends.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating reaction mechanisms by continuously monitoring the concentrations of reactants, products, and intermediates over time under synthetically relevant conditions. wikipedia.orgmt.com This technique is particularly useful for complex catalytic reactions, such as the Sonogashira coupling, as it can reveal information about catalyst activation, deactivation, and product inhibition. wikipedia.org

Determine the reaction order with respect to each reactant (e.g., aryl halide, alkyne, base) and the catalyst.

Identify any induction periods that might suggest a catalyst activation step.

Detect catalyst deactivation by observing a decrease in the reaction rate over time that is not solely due to reactant consumption.

Probe for product inhibition by adding the product at the beginning of the reaction and observing its effect on the initial rate.

The data for RPKA is typically collected using in-situ spectroscopic techniques such as NMR or IR spectroscopy.

| RPKA Experiment Type | Information Gained | Relevance to this compound Synthesis |

|---|---|---|

| Initial Rate Experiments | Reaction orders | Understanding the influence of reactant concentrations on the rate of formation. |

| "Same Excess" Experiments | Catalyst deactivation or product inhibition | Identifying factors that may limit the yield or efficiency of the synthesis. |

| "Different Excess" Experiments | Reaction orders under varying conditions | Building a comprehensive kinetic model of the reaction. |

Kinetic Studies of Formation and Transformation Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions. For this compound, kinetic investigations would focus on its formation via reactions like the Sonogashira coupling and its subsequent transformations, such as Michael additions.

The kinetics of the Sonogashira coupling are complex due to the involvement of two catalytic cycles. The rate of the reaction is influenced by the concentrations of the reactants, catalysts, and base, as well as the temperature. The oxidative addition step is often considered to be rate-limiting. wikipedia.org

The kinetics of the Michael addition of nucleophiles to this compound would be expected to follow the general principles of conjugate additions to activated alkynes. bham.ac.uknih.gov The rate of these reactions is dependent on:

Nucleophilicity: More nucleophilic species will react faster.

Electrophilicity of the ynone: The presence of electron-withdrawing groups on the phenyl ring would likely increase the reaction rate.

Steric hindrance: Bulky nucleophiles or substituents near the reaction center can decrease the reaction rate.

Solvent: The polarity and protic nature of the solvent can significantly influence the rate by stabilizing or destabilizing the transition state and intermediates.

A typical kinetic study would involve monitoring the disappearance of the reactants or the appearance of the product over time, often using spectroscopic methods. The data would then be fitted to a rate law to determine the reaction order and the rate constant. For example, the rate of a Michael addition could be expressed as:

Rate = k[this compound]m[Nucleophile]n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the ynone and the nucleophile, respectively.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon and hydrogen framework of a molecule.

¹H and ¹³C NMR Spectral Analysis for Structural Assignment

Detailed ¹H and ¹³C NMR data would be required to assign the chemical shifts and coupling constants for each unique proton and carbon atom in the 1-phenylpent-1-yn-3-one structure.

¹H NMR: The spectrum would be expected to show distinct signals for the protons of the phenyl group, typically in the aromatic region (δ 7.0-8.0 ppm). The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and a triplet for the terminal methyl protons (-CH₃). The absence of vinylic protons would clearly distinguish it from its alkene counterpart.

¹³C NMR: The ¹³C NMR spectrum is critical for identifying the carbonyl carbon and the two sp-hybridized carbons of the alkyne. The carbonyl carbon (C=O) is expected to resonate significantly downfield (typically δ > 180 ppm). The acetylenic carbons (C≡C) would appear in a characteristic region (typically δ 80-100 ppm). Signals for the phenyl ring carbons and the ethyl group carbons would also be present in their expected regions.

Hypothetical ¹H NMR Data Table for this compound No experimental data found in the searched resources.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Phenyl-H | - | Multiplet | - |

| -CH₂- | - | Quartet | - |

| -CH₃ | - | Triplet | - |

Hypothetical ¹³C NMR Data Table for this compound No experimental data found in the searched resources.

| Carbon | Chemical Shift (δ) ppm |

| C=O | - |

| Phenyl-C≡ | - |

| ≡C-C=O | - |

| Phenyl C-ipso | - |

| Phenyl C-ortho | - |

| Phenyl C-meta | - |

| Phenyl C-para | - |

| -CH₂- | - |

| -CH₃ | - |

2D NMR Techniques (e.g., NOESY for Stereochemistry)

While this compound does not possess stereocenters, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals by showing correlations between neighboring atoms. NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space proximity of protons, would be less critical for this specific achiral molecule but could confirm spatial relationships within the structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by two key absorptions: a strong, sharp peak for the carbonyl (C=O) stretch, expected around 1680-1660 cm⁻¹ due to conjugation with the alkyne. A sharp, weaker absorption corresponding to the alkyne (C≡C) stretch would be expected in the 2260-2100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing a strong signal for the symmetrically substituted alkyne bond.

Hypothetical Vibrational Spectroscopy Data Table No experimental data found in the searched resources.

| Functional Group | Technique | Wavenumber (cm⁻¹) |

| C≡C Stretch | IR, Raman | - |

| C=O Stretch | IR | - |

| Aromatic C-H Stretch | IR | - |

| Aliphatic C-H Stretch | IR | - |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion to within a few parts per million. This allows for the unambiguous confirmation of the elemental formula, C₁₁H₁₀O.

ESI-MS: Electrospray ionization is a soft ionization technique that would likely show a strong signal for the protonated molecule [M+H]⁺. Fragmentation patterns observed in the mass spectrum would help to confirm the connectivity of the phenyl, alkyne, and ketone moieties.

Theoretical and Computational Chemistry of 1 Phenylpent 1 Yn 3 One

Intermolecular Interactions and Supramolecular Assembly

Modeling of Hydrogen Bonding and Other Non-Covalent Interactions

The theoretical modeling of hydrogen bonds and other non-covalent interactions is crucial for understanding the molecular behavior and condensed-phase properties of 1-Phenylpent-1-yn-3-one. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the nature and strength of these interactions. nih.gov

In molecules like this compound, several types of non-covalent interactions can be anticipated. The carbonyl oxygen atom is a primary hydrogen bond acceptor. Intermolecular hydrogen bonds of the C-H···O type are expected, involving the phenyl and ethyl C-H groups as donors. The phenyl ring can also participate in π-stacking and C-H···π interactions.

Computational studies on analogous molecules, such as aromatic Schiff bases and β-diketones, provide a framework for how these interactions are modeled. nih.govnih.gov Methodologies like the Quantum Theory of Atoms In Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index are used to characterize these weak forces. nih.gov QTAIM analysis identifies bond critical points (BCPs) between interacting atoms, with the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at these points providing quantitative measures of interaction strength and type. The NCI index allows for the visualization of non-covalent interactions in real space, distinguishing between strong attractive forces (like hydrogen bonds) and weaker van der Waals interactions. nih.gov

For this compound, modeling would focus on identifying potential hydrogen bond donors and acceptors and calculating the geometric parameters and interaction energies. For instance, in a dimeric structure, the interaction between the carbonyl oxygen of one molecule and a phenyl proton of another could be modeled to determine its stabilizing energy.

Table 1: Computational Methods for Analyzing Non-Covalent Interactions

| Method | Description | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Optimized molecular geometry, interaction energies, electronic properties. |

| Quantum Theory of Atoms In Molecules (QTAIM) | A model that analyzes the topology of the electron density to partition a molecule into atomic basins. | Identification of bond critical points (BCPs), characterization of interaction strength and nature (covalent, ionic, hydrogen bond). nih.gov |

| Non-Covalent Interactions (NCI) Index | A visualization tool based on the electron density and its derivatives to reveal non-covalent interactions. | 3D visualization of interaction regions, differentiation between attractive and repulsive forces. nih.gov |

Characterization of Supramolecular Synthons in Crystalline States

Supramolecular synthons are defined as robust and recurring spatial arrangements of intermolecular interactions that form the building blocks of crystal structures. bohrium.commdpi.com The identification and understanding of these synthons are central to crystal engineering, as they allow for a degree of predictability in the formation of solid-state architectures. bohrium.comresearchgate.net

For this compound, the primary functional groups available for forming synthons are the carbonyl group, the phenyl ring, and the alkyne moiety. Although no specific crystal structure analysis for this compound is available in the searched results, likely synthons can be predicted based on common interaction patterns observed in similar organic molecules.

The most probable synthons would involve C-H···O hydrogen bonds. The carbonyl oxygen is a strong hydrogen bond acceptor, while the aromatic protons of the phenyl group and the sp-hybridized C-H of a terminal alkyne analogue would be effective donors. A common synthon in carbonyl-containing compounds is the formation of a dimer via a pair of C-H···O interactions, creating a characteristic ring motif. In crystal engineering, these motifs are described using graph-set notation; a common dimeric synthon, for example, is designated as R²₂(8), indicating a ring formed by two donors and two acceptors involving eight atoms. researchgate.net

Furthermore, the phenyl ring can facilitate π-π stacking interactions, leading to layered or herringbone packing motifs in the crystal lattice. The characterization of these synthons is typically achieved through single-crystal X-ray diffraction, which provides precise atomic coordinates, followed by computational analysis to quantify the energies of the identified interactions. nih.gov

Table 2: Predicted Supramolecular Synthons for this compound

| Synthon Type | Interacting Groups | Potential Motif |

|---|---|---|

| Hydrogen Bond | Carbonyl (C=O) and Phenyl (C-H) | Dimeric or catemeric (chain) structures via C-H···O bonds. |

| π-π Stacking | Phenyl rings | Offset or parallel-displaced stacking arrangements. |

| C-H···π Interaction | Phenyl C-H and Phenyl π-system | T-shaped or parallel-displaced interactions between molecules. |

Thermodynamic and Kinetic Modeling of Reactions

Gibbs free energy (G) is a fundamental thermodynamic property used to predict the spontaneity of a chemical reaction at constant temperature and pressure. purdue.edulibretexts.org The change in Gibbs free energy (ΔG) for a reaction indicates whether the process is spontaneous (ΔG < 0), non-spontaneous (ΔG > 0), or at equilibrium (ΔG = 0). libretexts.org

In the context of reactions involving this compound, computational chemistry is used to calculate the Gibbs free energy of reactants, products, intermediates, and transition states. These calculations are typically performed using DFT methods. The total Gibbs free energy of a species is determined by summing its electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy. libretexts.org

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state (TS) to its corresponding reactants and products on the potential energy surface. scm.commissouri.edu This analysis is essential for verifying that a calculated transition state structure indeed connects the intended reactants and products, thus validating a proposed reaction mechanism. researchgate.net

An IRC calculation starts from the optimized geometry of a transition state, which is a first-order saddle point on the potential energy surface. iastate.edu The calculation then proceeds in two directions along the path of steepest descent (in mass-weighted coordinates), tracing the reaction pathway "downhill" to the local energy minima corresponding to the reactant and product. scm.commdpi.com

The output of an IRC calculation is a series of molecular geometries and their corresponding energies along the reaction path. This provides a detailed picture of the structural changes that occur during the transformation, such as bond breaking and formation. mdpi.com By plotting the energy as a function of the reaction coordinate, an energy profile for the specific elementary step is generated, which is fundamental to understanding the reaction's kinetics and mechanism. missouri.eduiastate.edu This technique is a standard procedure in computational studies of reaction mechanisms to ensure the correct connectivity of stationary points on the potential energy surface. researchgate.net

Stereochemical Predictions and Diastereoselectivity Rationalization

Computational chemistry provides powerful tools for predicting and rationalizing the stereochemical outcomes of chemical reactions, such as diastereoselectivity. This is achieved by modeling the transition states leading to different stereoisomeric products. The diastereomer that is formed preferentially (the major product) is the one that proceeds through the transition state of lower Gibbs free energy.

For reactions involving substrates like this compound, which may lead to the formation of new chiral centers, DFT calculations are used to locate and optimize the geometries of all possible diastereomeric transition states. In a study on the scandium-catalyzed annulation of an aldimine with alkenes, DFT calculations were used to elucidate the origin of diastereoselectivity by comparing the activation energies of competing reaction pathways. rsc.org

The energy difference between the diastereomeric transition states (ΔΔG‡) can be used to predict the ratio of diastereomeric products using the Curtin-Hammett principle. A larger energy difference corresponds to higher diastereoselectivity. This analysis often involves a detailed examination of the transition state geometries to identify the specific steric or electronic interactions responsible for the energy difference. For instance, in a study on the enantioselective hydroboration of 1,3-enynes, computational investigations helped to understand how steric demands in the transition state influence the stereochemical outcome. nih.gov By rationalizing the origins of selectivity, these computational models can guide the development of new and more effective stereoselective synthetic methods.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-2-phenylpent-3-yn-2-ol |

| 1-phenyl-1,3-butanedione |

Applications in Advanced Organic Synthesis and Material Science

1-Phenylpent-1-yn-3-one as a Versatile Synthetic Building Block

This compound is a valuable bifunctional compound in organic synthesis. Its structure, featuring a conjugated system with an electrophilic carbonyl group and an activated carbon-carbon triple bond, allows for a wide range of chemical transformations. This dual reactivity enables its use as a precursor in the construction of complex molecular architectures, including various carbocyclic and heterocyclic systems. The strategic placement of the phenyl group, alkyne, and ketone functionalities provides multiple sites for nucleophilic and electrophilic attack, as well as participation in pericyclic reactions, making it a highly adaptable starting material for diverse synthetic applications.

The utility of this compound in synthesizing complex organic molecules stems from the sequential or tandem reactivity of its functional groups. Chemists can exploit the differential reactivity of the alkyne and ketone moieties to build intricate carbon skeletons. For instance, the ketone can be selectively reduced to a propargyl alcohol, which then serves as an intermediate for further transformations such as rearrangements to allenes or as a handle for introducing chirality. Alternatively, conjugate addition reactions to the alkyne are a common strategy to introduce new substituents, which can then be followed by intramolecular reactions involving the ketone to form cyclic structures. This versatility makes it an important intermediate in multi-step synthetic sequences aimed at producing structurally complex target molecules.

The conjugated ynone system of this compound is an ideal scaffold for the synthesis of five- and six-membered heterocyclic compounds through cyclocondensation reactions with binucleophiles. These reactions typically proceed via an initial conjugate addition of one nucleophilic center to the alkyne, followed by an intramolecular cyclization with the ketone.

For example, the reaction with hydrazine (B178648) derivatives is a well-established method for producing pyrazoles, which are a core structure in many pharmaceutical agents. nih.gov Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields isoxazoles, another important heterocyclic motif in medicinal chemistry. nih.govresearchgate.net The reaction of the closely related analog, 1-phenylprop-2-yn-1-one, with 1H-pyrazole has been shown to produce 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, demonstrating the high reactivity of the acetylenic ketone system toward nitrogen nucleophiles. researchgate.netmdpi.com

| Reactant | Resulting Heterocyclic Core | Reaction Type |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole (B372694) | Cyclocondensation |

| Hydroxylamine (H₂N-OH) | Isoxazole (B147169) | Cyclocondensation |

| Amidines (RC(=NH)NH₂) | Pyrimidine | Cyclocondensation |

This compound can serve as a precursor for the synthesis of allenic compounds, which are molecules containing two cumulative carbon-carbon double bonds. Allenes are valuable intermediates in organic synthesis and are present in some natural products and pharmaceuticals. organic-chemistry.org A common synthetic strategy involves the initial conversion of the ketone in the ynone to a propargylic alcohol through reduction. This propargylic alcohol intermediate can then undergo a rearrangement, such as a Meyer-Schuster rearrangement or through the formation of a derivative that facilitates SN2' substitution, to yield the corresponding allene (B1206475). While general methods for allene synthesis from 1,3-enynes and propargylic intermediates are well-documented, specific applications using this compound follow these established principles. organic-chemistry.orgresearchgate.net

The activated alkyne of this compound is susceptible to cycloaddition and annulation reactions for the construction of small carbocycles.

Cyclopropanes: Cyclopropane rings can be synthesized from this substrate through conjugate addition of a suitable nucleophile followed by intramolecular cyclization. For example, a reaction with a sulfur ylide, such as dimethylsulfoxonium methylide (Corey-Chaykovsky reagent), would be expected to proceed via a Michael addition to the alkyne, creating a stabilized carbanion that could subsequently displace the dimethyl sulfoxide (B87167) group to form the three-membered ring. Cyclopropanation of alkenes is a stereospecific reaction where the stereochemistry of the starting alkene is conserved in the cyclopropane product. masterorganicchemistry.com

Cyclobutanes: The synthesis of cyclobutanes can be achieved through [2+2] cycloaddition reactions. Photochemical cycloaddition between the alkyne of this compound and an alkene would lead to the formation of a cyclobutene ring, which could be subsequently hydrogenated to the corresponding cyclobutane.

Stereoselective Synthesis of Advanced Intermediates and Chiral Molecules

The prochiral ketone of this compound provides a critical entry point for introducing stereochemistry, enabling its use in the synthesis of chiral molecules and advanced intermediates.

Chiral 1,3-diols are fundamental building blocks in the synthesis of many natural products and pharmaceuticals, including polyketide antibiotics and immunosuppressants. rsc.org A key strategy for synthesizing these motifs from this compound involves the highly enantioselective reduction of its ketone group.

This transformation yields a chiral propargyl alcohol, (S)- or (R)-1-phenylpent-1-yn-3-ol. This asymmetric reduction can be accomplished using well-established catalytic systems, such as the Corey-Bakshi-Shibata (CBS) catalyst or Noyori-type ruthenium-diphosphine/diamine catalysts, which are known to reduce prochiral ketones with high levels of enantioselectivity. nih.gov

The resulting chiral propargyl alcohol is a versatile intermediate. Subsequent reduction of the alkyne moiety, for example through catalytic hydrogenation, would yield the corresponding chiral 1,3-diol, 1-phenylpentane-1,3-diol, with the stereocenter established in the initial reduction being preserved. This two-step sequence provides a reliable route to enantiomerically enriched 1,3-diols. sctunisie.org

| Substrate | Catalyst/Reagent | Product | Significance |

|---|---|---|---|

| This compound | Chiral Reducing Agent (e.g., (R)-CBS-oxazaborolidine, Ru-BINAP) | (S)-1-Phenylpent-1-yn-3-ol | Creates a key chiral propargyl alcohol intermediate with high enantiomeric purity. |

Enantioselective Catalysis Using Ynone Substrates